molecular formula C10H14ClFN2O B1523421 N-(3-aminopropyl)-4-fluorobenzamide hydrochloride CAS No. 1281179-38-1

N-(3-aminopropyl)-4-fluorobenzamide hydrochloride

Cat. No. B1523421
M. Wt: 232.68 g/mol
InChI Key: GLXDGRJZUWZARO-UHFFFAOYSA-N
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Description

“N-(3-aminopropyl)methacrylamide hydrochloride” is an aminoalkyl methacrylamide . It’s often used in the synthesis of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .


Synthesis Analysis

This compound can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .


Chemical Reactions Analysis

In the context of polymerization, the functional monomer influenced the radical polymerization process because of its chain transfer ability .

Scientific Research Applications

Fluorescent Labeling in Analytical Biochemistry

N-(3-aminopropyl)-4-fluorobenzamide hydrochloride is structurally related to compounds used in analytical biochemistry for fluorescent labeling of amino acids. For instance, studies have utilized derivatives like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD—F) for the fluorimetric determination of secondary amino acids, leveraging the enhanced reactivity and fluorescence yield of these compounds. Such compounds offer a sensitive and selective method for analyzing amino acids, crucial for understanding biological processes and disease mechanisms (Imai & Watanabe, 1981).

Poly (ADP-ribose) Synthesis Inhibition

Another application area is in the study of poly(ADP-ribose) synthesis, where analogs like 3-aminobenzamide have been used extensively. These inhibitors aid in understanding the role of poly(ADP-ribose) in DNA repair and other cellular functions, albeit with some paradoxical results and nonspecific effects at certain concentrations. The complexity of cellular effects caused by these inhibitors underscores the intricate balance in DNA repair processes and the regulatory role of poly(ADP-ribose) (Cleaver et al., 1985).

Molecular Interactions and Structural Characterization

Compounds similar to N-(3-aminopropyl)-4-fluorobenzamide hydrochloride are used in characterizing molecular structures and interactions. For instance, derivatives like N-3-hydroxyphenyl-4-methoxybenzamide have been synthesized and analyzed through methods like X-ray diffraction and DFT calculations to understand the impact of intermolecular interactions on molecular geometry. Such studies reveal how crystal packing and molecular interactions influence the physical structure and behavior of compounds (Karabulut et al., 2014).

Fluorescent Probes for Enzyme Activity

Analogous compounds also serve as fluorescent probes to study enzyme activity. For example, p-Aminobenzamidine, a related compound, has been employed to investigate the active sites of serine proteases. Its binding to enzymes like trypsin and thrombin causes fluorescence enhancement and spectral shifts, providing valuable insights into enzyme interactions and dynamics (Evans et al., 1982).

Future Directions

The use of “N-(3-aminopropyl)methacrylamide hydrochloride” in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications suggests potential future directions in these areas .

properties

IUPAC Name

N-(3-aminopropyl)-4-fluorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12;/h2-5H,1,6-7,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXDGRJZUWZARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-4-fluorobenzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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